molecular formula C31H26N2O4 B2894491 3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887895-68-3

3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2894491
CAS No.: 887895-68-3
M. Wt: 490.559
InChI Key: VGBFRBZSJJBRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C31H26N2O4 and its molecular weight is 490.559. The purity is usually 95%.
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Biological Activity

The compound 3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic derivative of benzofuran that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed analysis of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure

The molecular formula for this compound is C25H25N2O3C_{25}H_{25}N_{2}O_{3}. Its structure features a benzofuran core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular Weight401.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of benzofuran derivatives, including the target compound. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study:
In a study published in the European Journal of Medicinal Chemistry, several benzofuran derivatives were synthesized and tested. Among these, compounds exhibiting structural similarities to our target compound demonstrated moderate to high antibacterial activity, suggesting that modifications on the benzofuran scaffold could enhance efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Research Findings:
A study indicated that certain benzofuran derivatives could inhibit the NF-kB pathway, a critical regulator of inflammation. This suggests that this compound may possess similar anti-inflammatory properties .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of benzofuran derivatives have revealed promising results against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

Table: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15.0
MCF-710.5
A54912.0

These results indicate that the compound may be a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interaction with nuclear receptors leading to altered gene expression related to inflammation and cancer progression.

Properties

IUPAC Name

3-(3,3-diphenylpropanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O4/c1-36-24-16-10-15-23(19-24)32-31(35)30-29(25-17-8-9-18-27(25)37-30)33-28(34)20-26(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-19,26H,20H2,1H3,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBFRBZSJJBRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.